1-benzylpiperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate
Description
1-benzylpiperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring conjugated to a benzyl group and a biphenyl moiety. The compound’s molecular formula is C25H26N2O2, and it has a molecular weight of 386.49 g/mol .
Properties
IUPAC Name |
(1-benzylpiperidin-4-yl) N-(2-phenylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c28-25(26-24-14-8-7-13-23(24)21-11-5-2-6-12-21)29-22-15-17-27(18-16-22)19-20-9-3-1-4-10-20/h1-14,22H,15-19H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHSHVZVLWLNIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440919 | |
| Record name | 1-benzyl-4-piperidyl N-(2-biphenylyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171723-80-1 | |
| Record name | 1-benzyl-4-piperidyl N-(2-biphenylyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzylpiperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate typically involves a multi-step process. One common method starts with the reaction of 2-aminobiphenyl with methyl chloroformate in the presence of a base such as pyridine. This reaction is carried out in a solvent like dichloromethane under an ice-water bath to control the temperature. The resulting intermediate, methyl [1,1’-biphenyl]-2-ylcarbamate, is then reacted with 1-benzyl-4-hydroxypiperidine in a high-pressure reaction vessel at elevated temperatures to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and controlled environments to ensure high yield and purity. The reaction conditions are optimized to achieve a high overall yield, typically around 85-87%, with product purity exceeding 99% .
Chemical Reactions Analysis
Types of Reactions
1-benzylpiperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Development
1-Benzylpiperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate has been studied for its role as an impurity in the synthesis of Revefenacin , a novel bronchodilator used for the treatment of chronic obstructive pulmonary disease (COPD). Understanding the properties and behavior of this compound is crucial for ensuring the purity and efficacy of pharmaceutical formulations containing Revefenacin .
Impurity Profiling
As an impurity, this compound is essential for quality control in drug manufacturing. Analytical methods such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to quantify this compound during the synthesis process, ensuring compliance with regulatory standards .
Structure-Activity Relationship Studies
The compound serves as a valuable reference in structure-activity relationship (SAR) studies aimed at optimizing the pharmacological profiles of related piperidine derivatives. By modifying substituents on the piperidine ring or the carbamate group, researchers can assess changes in biological activity, leading to the development of more effective therapeutic agents .
Neuropharmacological Research
Given its structural similarity to other piperidine-based compounds known for their central nervous system effects, this compound may also be investigated for potential neuropharmacological activities. Research into its effects on neurotransmitter systems could provide insights into its utility in treating neurological disorders .
Case Study 1: Revefenacin Synthesis
In a study focused on the synthesis of Revefenacin, this compound was identified as a critical intermediate. The synthesis involved multiple steps, including:
- Formation of biphenyl-2-isocyanate .
- Reaction with 1-benzyl-4-hydroxypiperidine at elevated temperatures.
- Purification and characterization using LC-MS to confirm the presence and purity of the compound.
The successful synthesis and characterization of this impurity were pivotal for ensuring that the final product met pharmacological standards .
Case Study 2: Quality Control in Drug Manufacturing
A pharmaceutical company utilized HPLC methods to monitor levels of this compound during production runs of Revefenacin. The study highlighted that maintaining impurity levels below regulatory thresholds was essential for product safety and efficacy. The findings underscored the importance of rigorous analytical testing in pharmaceutical manufacturing processes .
Mechanism of Action
The mechanism of action of 1-benzylpiperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor of acetylcholinesterase, thereby affecting neurotransmission pathways .
Comparison with Similar Compounds
Similar Compounds
1-benzylpiperidin-4-ylideneacetohydrazide: Shares a similar piperidine structure but differs in its functional groups.
(E)-2-(1-benzylpiperidin-4-yl)methylene-5,6-dimethoxyindan-1-one: Another compound with a benzylpiperidine core, used in pharmaceutical research.
Uniqueness
1-benzylpiperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate stands out due to its unique biphenyl moiety, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various applications, particularly in medicinal chemistry .
Biological Activity
1-benzylpiperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate, also known as Revefenacin Impurity 71, is a compound with the CAS number 171723-80-1. Its molecular formula is C25H26N2O2, and it has a molecular weight of 386.49 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the context of antiviral and enzyme inhibition properties.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a benzyl group and a biphenyl moiety linked via a carbamate group. The synthesis involves several steps, starting from 1-benzyl-4-hydroxypiperidine and [1,1'-biphenyl]-2-yl-isocyanate under controlled conditions .
Biological Activity Overview
Research indicates that this compound may exhibit significant biological activity, particularly in the following areas:
Antiviral Activity
Recent studies have demonstrated that derivatives of piperidine compounds can inhibit human coronaviruses, including SARS-CoV-2. The structural modifications of similar compounds have shown micromolar activity against these viruses . For instance, analogues with specific substitutions at the piperidine nitrogen and benzyl groups have been evaluated for their efficacy against HCoV-229E, showing promising results in terms of selectivity and potency.
Enzyme Inhibition
The compound has been investigated for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial enzymes in neurotransmission. A study focused on various benzene-based carbamates indicated that modifications similar to those observed in this compound could lead to enhanced inhibitory effects on these enzymes .
Case Studies and Research Findings
The proposed mechanism for the antiviral activity involves the inhibition of critical enzymes responsible for viral replication. In particular, compounds similar to this compound are believed to interact with RNA-dependent RNA polymerase (RdRp) and other viral enzymes, disrupting the viral life cycle .
Q & A
Q. Q: What are the optimal synthetic routes for preparing 1-benzylpiperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate, and how can purity be ensured?
A:
- Synthetic Strategy : Utilize carbamate coupling reactions between 1-benzylpiperidin-4-ol and [1,1'-biphenyl]-2-yl isocyanate under inert conditions (e.g., nitrogen atmosphere). Catalytic bases like triethylamine or DMAP can enhance reaction efficiency .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>98%). Monitor intermediates via TLC (Rf ~0.3–0.5 in 3:7 EtOAc/hexane) .
- Quality Control : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) and ¹H/¹³C NMR (e.g., piperidine N–CH₂ resonance at δ 3.5–4.0 ppm; carbamate carbonyl at δ 155–160 ppm) .
Advanced Reaction Optimization
Q. Q: How can computational chemistry guide the optimization of reaction conditions for synthesizing this carbamate?
A:
- Quantum Mechanics (QM) Modeling : Use density functional theory (DFT) to calculate transition states and activation energies for carbamate bond formation. Identify steric/electronic effects from the benzylpiperidine and biphenyl groups .
- Reaction Path Screening : Employ ICReDD’s workflow (computational reaction path search + experimental validation) to minimize trial-and-error. For example, optimize solvent polarity (e.g., THF vs. DCM) and temperature (40–60°C) to maximize yield .
- Machine Learning : Train models on existing carbamate synthesis datasets (e.g., substituent effects on reaction rates) to predict optimal conditions for novel derivatives .
Analytical Challenges
Q. Q: What spectroscopic techniques resolve ambiguities in structural elucidation, particularly for regioisomers or byproducts?
A:
- 2D NMR (HSQC/HMBC) : Differentiate regioisomers by correlating biphenyl aromatic protons (e.g., J-coupled systems in COSY) and carbamate linkage via long-range ¹H-¹³C couplings .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm mass accuracy. Fragmentation patterns (e.g., loss of benzylpiperidine moiety) distinguish byproducts .
- X-ray Crystallography : Resolve absolute configuration if chiral centers exist (e.g., piperidine ring conformation) .
Biological Activity Profiling
Q. Q: How can researchers design assays to evaluate the compound’s interaction with neurological targets (e.g., receptors or enzymes)?
A:
- In Vitro Binding Assays : Screen against serotonin/dopamine receptors (e.g., 5-HT₃ or D₂) using radioligand displacement (³H-labeled antagonists). Calculate IC₅₀ values via nonlinear regression .
- Enzyme Inhibition Studies : Test acetylcholinesterase (AChE) inhibition using Ellman’s method (DTNB reagent). Compare kinetics (Km/Vmax) with donepezil as a control .
- Cellular Toxicity : Assess viability in SH-SY5Y neuroblastoma cells via MTT assay (48–72 h exposure). Use LC-MS to confirm intracellular compound retention .
Stability and Degradation Pathways
Q. Q: What methodologies identify degradation products under accelerated storage conditions?
A:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor hydrolysis (carbamate cleavage to amine/alcohol) or oxidation (biphenyl ring hydroxylation) .
- LC-MS/MS Analysis : Use a Q-TOF mass spectrometer to detect degradants (e.g., m/z shifts corresponding to hydrolyzed piperidine or biphenyl fragments) .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on degradation rates at elevated temperatures .
Data Contradictions in Pharmacological Studies
Q. Q: How should researchers address discrepancies between in vitro activity and in vivo efficacy?
A:
- ADME Profiling : Measure pharmacokinetic parameters (Cmax, Tmax, AUC) in rodent models. Low bioavailability may explain efficacy gaps (e.g., poor blood-brain barrier penetration) .
- Metabolite Identification : Use hepatocyte incubation or microsomal assays to detect Phase I/II metabolites (e.g., glucuronidation of the carbamate group) .
- Dose-Response Refinement : Adjust dosing regimens (e.g., subcutaneous vs. oral) and use PK/PD modeling to correlate plasma concentrations with target engagement .
Computational ADMET Prediction
Q. Q: Which in silico tools predict the compound’s absorption, distribution, and toxicity?
A:
- SwissADME : Predict logP (lipophilicity), CNS permeability, and P-glycoprotein substrate likelihood based on molecular descriptors .
- ProTox-II : Estimate hepatotoxicity and mutagenicity via machine learning (e.g., structural alerts for reactive metabolites) .
- Molecular Dynamics (MD) : Simulate blood-brain barrier traversal using lipid bilayer models (e.g., CHARMM-GUI) to assess neurotargeting potential .
Impurity Profiling
Q. Q: What strategies isolate and characterize synthetic impurities (e.g., unreacted intermediates)?
A:
- Preparative HPLC : Collect impurity fractions using a C18 column (10–90% acetonitrile gradient). Characterize via NMR and HRMS .
- Stability-Indicating Methods : Develop HPLC-UV methods resolving the parent compound from impurities (e.g., biphenyl starting material at shorter retention times) .
- Synthetic Controls : Spike reactions with known intermediates (e.g., 1-benzylpiperidin-4-ol) to confirm impurity origins .
Advanced Formulation Challenges
Q. Q: How can researchers improve solubility for preclinical testing without altering pharmacological activity?
A:
- Co-Solvent Systems : Use PEG-400/water or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility. Confirm stability via dynamic light scattering (DLS) .
- Prodrug Design : Synthesize phosphate or ester prodrugs of the carbamate group for improved dissolution. Monitor enzymatic reactivation in plasma .
- Nanoformulation : Encapsulate in PLGA nanoparticles (50–200 nm) and assess drug release kinetics using dialysis membranes .
Mechanistic Studies
Q. Q: What experimental approaches elucidate the compound’s mechanism of action at the molecular level?
A:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified receptors (e.g., immobilized 5-HT₃ on a sensor chip) .
- Cryo-EM or X-ray Crystallography : Resolve ligand-receptor complexes (e.g., AChE active site) to identify key hydrogen bonds or π-π interactions .
- Gene Knockdown Models : Use siRNA to silence putative targets in cellular assays and observe rescue/attenuation of compound effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
